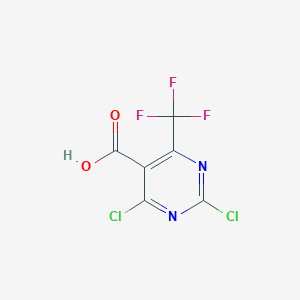
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1h-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromo group and a dimethylpropyl group attached to the indazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This can be achieved by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The resulting intermediate is then subjected to further reactions to introduce the indazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
化学反应分析
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole is unique due to its specific substitution pattern and the presence of the indazole core
属性
分子式 |
C13H17BrN2 |
|---|---|
分子量 |
281.19 g/mol |
IUPAC 名称 |
3-(3-bromo-2,2-dimethylpropyl)-1-methylindazole |
InChI |
InChI=1S/C13H17BrN2/c1-13(2,9-14)8-11-10-6-4-5-7-12(10)16(3)15-11/h4-7H,8-9H2,1-3H3 |
InChI 键 |
JPSRJLGHTZNMGW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



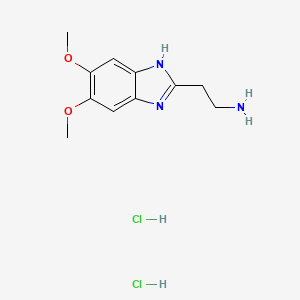
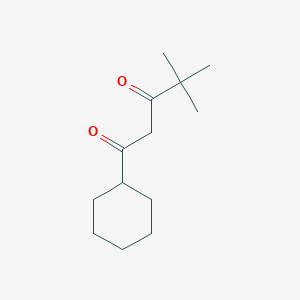

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
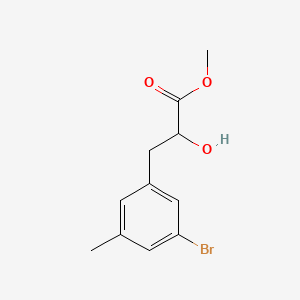
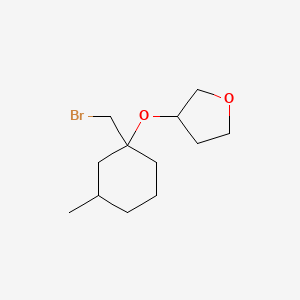
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
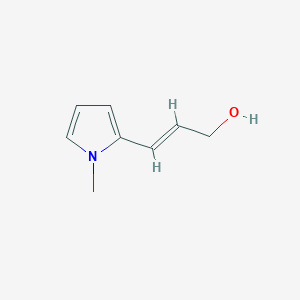
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)


